molecular formula C7H4O6-2 B1263133 (2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate

(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate

Cat. No. B1263133
M. Wt: 184.1 g/mol
InChI Key: QZWBTDVXBPUISR-MVJNYCIBSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-carboxy-2-hydroxy-cis,cis-muconate 6-semialdehyde(2-) is a dicarboxylic acid dianion arising from deprotonation of the carboxy groups of 4-carboxy-2-hydroxy-cis,cis-muconic acid 6-semialdehyde;  major species at pH 7.3. It is a conjugate base of a 4-carboxy-2-hydroxy-cis,cis-muconate 6-semialdehyde.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Synthesis from l-tartaric acid : Methyl (2E,4S,5S)-5-hydroxy-6-mesyloxy-2-methyl-4-(pent-3-yloxy)hex-2-enoate, synthesized from l-tartaric acid, transforms into methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate upon reaction with CF3COOH and NaOH, showing the compound's potential in chemical synthesis and modification processes (Gimalova et al., 2013).

  • Recyclization in chemical reactions : The compound exhibits interesting behavior in chemical reactions, such as undergoing recyclization when treated with CF3COOH and then NaOH (Gimalova et al., 2014).

Biological and Environmental Applications

  • Bioactive compound isolation : Isolated from Raphanus sativus L. seeds, thioglucosides with structures similar to this compound show potential for biological applications (Duan et al., 2006).

  • Role in bioremediation : A study on Fusarium incarnatum UC-14 laccase demonstrates its potential in bioremediating Bisphenol A, highlighting the role of related compounds in environmental applications (Chhaya & Gupte, 2013).

Enzymatic Reactions and Chemical Transformations

  • Enzyme interactions : The compound's analogues exhibit half-site binding to 4-oxalocrotonate tautomerase, indicating potential for studying enzyme interactions and kinetics (Azurmendi et al., 2005).

  • Hydrogenation processes : Ethyl 2-oxo-4-arylbut-3-enoate, structurally related to this compound, undergoes enantioselective hydrogenation, demonstrating applications in chemical transformations (Meng et al., 2008).

Analytical Chemistry

  • Aerosol analysis : Compounds structurally similar to this compound have been identified in aerosol analysis, signifying their role in environmental monitoring and assessment (Jaoui et al., 2005).

properties

Product Name

(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate

Molecular Formula

C7H4O6-2

Molecular Weight

184.1 g/mol

IUPAC Name

(E)-5-hydroxy-2-[(E)-2-oxidoethenyl]-4,5-dioxopent-2-enoate

InChI

InChI=1S/C7H6O6/c8-2-1-4(6(10)11)3-5(9)7(12)13/h1-3,8H,(H,10,11)(H,12,13)/p-2/b2-1+,4-3+

InChI Key

QZWBTDVXBPUISR-MVJNYCIBSA-L

Isomeric SMILES

C(=C/[O-])\C(=C/C(=O)C(=O)O)\C(=O)[O-]

Canonical SMILES

C(=C[O-])C(=CC(=O)C(=O)O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate
Reactant of Route 2
(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate
Reactant of Route 3
(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate
Reactant of Route 4
(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate
Reactant of Route 5
(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate
Reactant of Route 6
(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate

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